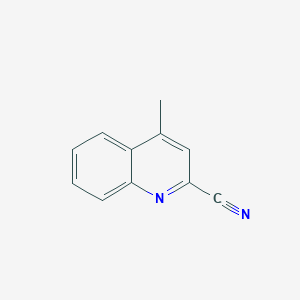
4-Methylquinoline-2-carbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Methylquinoline-2-carbonitrile and related compounds often involves multi-component reactions that allow for the efficient construction of the quinoline core. For example, N2-Methyl- or aryl-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles can be synthesized via a four-component, one-pot reaction involving aromatic aldehyde, cyclohexanone, malononitrile, and amines in basic ionic liquid with good to excellent yields (Wan et al., 2011). This method exemplifies the complexity and efficiency of modern synthetic approaches to quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 4-Methylquinoline-2-carbonitrile, is characterized by the quinoline core, a benzene ring fused to a pyridine ring. The substituents on this core, such as the methyl group at the 4-position and the nitrile group at the 2-position, significantly influence the compound's electronic and steric properties. The structure of substituted quinoline derivatives has been determined by X-ray analysis in some cases, providing valuable insights into their conformations and reactivity (Dyachenko et al., 2015).
Chemical Reactions and Properties
4-Methylquinoline-2-carbonitrile participates in various chemical reactions, reflecting its reactivity and potential for functionalization. The nitrile group, in particular, can undergo transformations such as hydrolysis, reduction, and cross-coupling reactions, leading to a wide range of derivatives with diverse properties. The compound's reactivity under different conditions, such as in the presence of external magnetic fields, has been studied, highlighting the influence of physical factors on its chemical behavior (HataNorisuke & HokawaMasahito, 2006).
Aplicaciones Científicas De Investigación
1. Photoinduced Substitution Reaction in Ethanol
- Summary of Application: The photoinduced substitution reaction of 4-methylquinoline-2-carbonitrile in ethanol was found to undergo an external magnetic field effect due to both HFI-J and Δg mechanisms .
- Methods of Application: The study involved the application of an external magnetic field during the photoinduced substitution reaction of 4-methylquinoline-2-carbonitrile in ethanol .
- Results or Outcomes: The study provided definitive evidence that the reaction proceeds primarily through hydrogen abstraction by the ring nitrogen from the hydrogen-bonded ethanol in the S1 state .
2. Benzophenone-Sensitized Reaction
- Summary of Application: Benzophenone-sensitization of 4-methylquinoline-2-carbonitrile in ethanol resulted in the formation of various compounds .
- Methods of Application: The study involved the benzophenone-sensitization of 4-methylquinoline-2-carbonitrile in ethanol .
- Results or Outcomes: The reaction resulted in the formation of triazapentaphene, 2-(hydroxydiphenylmethyl)-4-methylquinoline, or 4,4′- bi-(2,2′-dicyano)quinoline in a good yield .
3. Synthesis of Quinolines
- Summary of Application: Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . 4-Methylquinoline-2-carbonitrile can be used in the synthesis of quinoline derivatives .
- Methods of Application: The synthesis of quinoline derivatives can be achieved using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- Results or Outcomes: The synthesis of quinoline derivatives using these methods can result in a variety of quinoline compounds .
4. Therapeutic Potential
- Summary of Application: Certain derivatives of 4-Methylquinoline-2-carbonitrile have shown potent anticancer activity .
- Methods of Application: The study involved the synthesis of certain derivatives of 4-Methylquinoline-2-carbonitrile and testing their anticancer activity .
- Results or Outcomes: Among the series of derivatives synthesized, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione and 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione displayed the most potent anticancer activity compared with 5-fluorouracil as positive control due to the presence of fluoro and chloro substitution .
5. Synthesis of Heterocyclic Compounds
- Summary of Application: 4-Methylquinoline-2-carbonitrile is used in the synthesis of heterocyclic compounds .
- Methods of Application: The synthesis involves the reaction of 4-Methylquinoline-2-carbonitrile with other reagents under specific conditions .
- Results or Outcomes: The reaction results in the formation of various heterocyclic compounds .
6. Green and Clean Syntheses
- Summary of Application: 4-Methylquinoline-2-carbonitrile can be used in green and clean syntheses .
- Methods of Application: The syntheses involve the use of alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- Results or Outcomes: The syntheses result in the formation of quinoline derivatives .
Safety And Hazards
Direcciones Futuras
Quinoline and its derivatives, including 4-Methylquinoline-2-carbonitrile, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds .
Propiedades
IUPAC Name |
4-methylquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZSCKRIEGYCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344549 | |
| Record name | 4-Methylquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylquinoline-2-carbonitrile | |
CAS RN |
10590-69-9 | |
| Record name | 4-Methylquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylquinoline-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




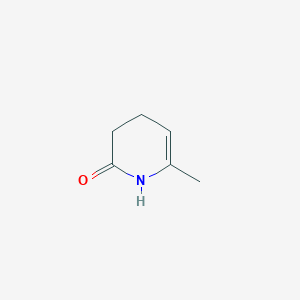


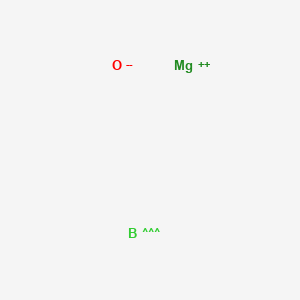


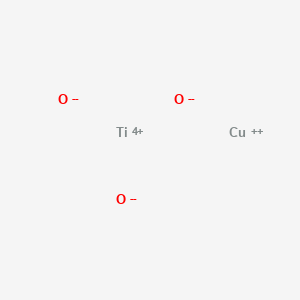
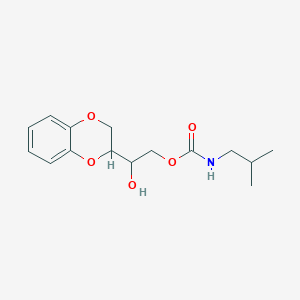


![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)
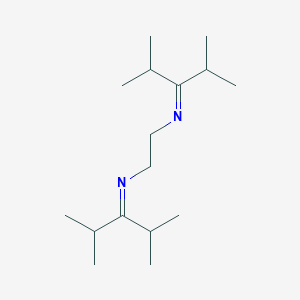
![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)